2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate
Description
2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate is a useful research compound. Its molecular formula is C27H37NO5 and its molecular weight is 455.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of rac O-Methyl Tolterodine Fumarate are the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway, which is responsible for urinary bladder contraction and salivation . By acting as a competitive antagonist at muscarinic receptors, rac O-Methyl Tolterodine Fumarate disrupts the normal functioning of this pathway, leading to the observed physiological effects .
Pharmacokinetics
After oral administration, rac O-Methyl Tolterodine Fumarate is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . This metabolite exhibits an antimuscarinic activity similar to that of the parent compound and contributes significantly to the therapeutic effect . Both the parent compound and the metabolite exhibit a high specificity for muscarinic receptors .
Result of Action
The primary molecular effect of rac O-Methyl Tolterodine Fumarate’s action is the inhibition of bladder contraction, which is mediated via cholinergic muscarinic receptors . This leads to a decrease in detrusor pressure and an incomplete emptying of the bladder . On a cellular level, this results in a decrease in the frequency of urinary incontinence episodes and an increase in urinary retention .
Biochemical Analysis
Biochemical Properties
2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate plays a significant role in biochemical reactions. It has been shown to interact with enzymes such as cytosolic phospholipase A2, inhibiting its activity . This inhibition can lead to a cascade of biochemical events, affecting the production of arachidonic acid and subsequent inflammatory responses. The compound also interacts with various proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in inflammatory responses, leading to changes in cellular behavior. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cytosolic phospholipase A2, inhibiting its enzymatic activity . This inhibition prevents the release of arachidonic acid, a precursor for various inflammatory mediators. The compound may also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cytosolic phospholipase A2 and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cytosolic phospholipase A2 without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular toxicity and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate the production and degradation of arachidonic acid . The compound’s influence on metabolic flux and metabolite levels can lead to changes in cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical and cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;5-3(6)1-2-4(7)8/h7-13,16-18,21H,14-15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLOWKNORGTWSK-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124935-89-3 | |
Record name | Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenyl-, (2E)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124935-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenyl-, (2E)-2-butenedioate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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